![molecular formula C21H20O3S B14575256 Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-89-1](/img/structure/B14575256.png)
Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- is an organic compound with a complex structure that includes a phenol group, two methyl groups, and a phenylsulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- typically involves multiple steps, starting with the preparation of the phenol derivative. One common method involves the alkylation of 3,5-dimethylphenol with a suitable phenylsulfonylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The phenol group can form hydrogen bonds with amino acid residues, while the sulfonyl group can participate in various non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: A simpler phenol derivative with two methyl groups.
Phenylsulfonylmethane: A compound with a sulfonyl group attached to a phenyl ring.
2,5-Dimethylphenol: Another phenol derivative with methyl groups in different positions.
Uniqueness
Phenol, 3,5-dimethyl-2-[phenyl(phenylsulfonyl)methyl]- is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both phenol and sulfonyl groups allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Properties
CAS No. |
61563-89-1 |
|---|---|
Molecular Formula |
C21H20O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[benzenesulfonyl(phenyl)methyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C21H20O3S/c1-15-13-16(2)20(19(22)14-15)21(17-9-5-3-6-10-17)25(23,24)18-11-7-4-8-12-18/h3-14,21-22H,1-2H3 |
InChI Key |
ZGGLUWQRZIBWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


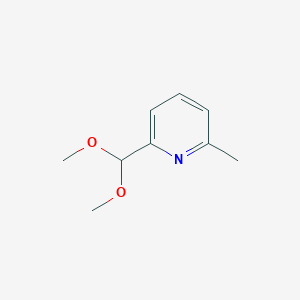
![Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate](/img/structure/B14575178.png)
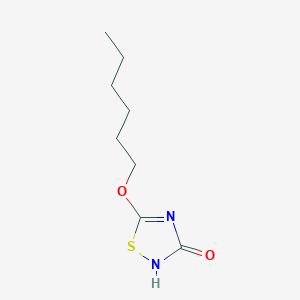
![Ethyl propyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14575187.png)
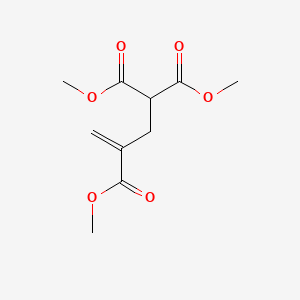

![Bis[ethyl(dimethyl)silyl] (trimethylsilyl)methyl phosphate](/img/structure/B14575199.png)
![Pyridine, 4-[(2,6-diphenyl-4H-pyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14575201.png)
![2-(4-Nitrophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14575214.png)
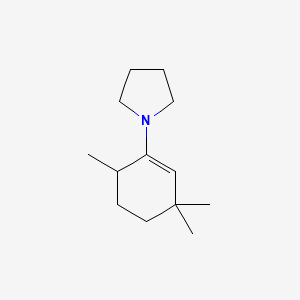
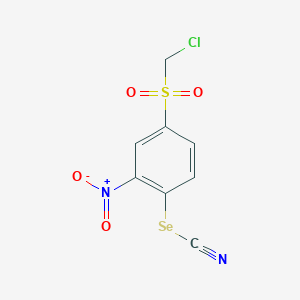
![4-Methyl-3-[2-(2-oxo-2H-indol-3-yl)hydrazinyl]benzoic acid](/img/structure/B14575232.png)
![Acetamide, N-(4-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14575234.png)
![(1,4-Phenylene)bis(dimethyl{3-[(triethylsilyl)oxy]prop-1-en-2-yl}silane)](/img/structure/B14575248.png)
